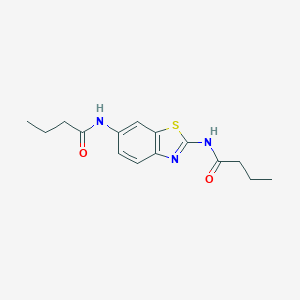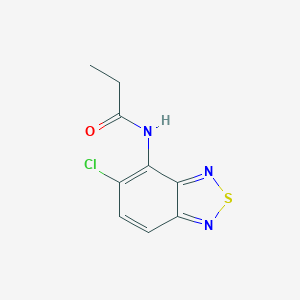![molecular formula C16H24N2O B251094 2-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide](/img/structure/B251094.png)
2-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide, also known as MPMP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as piperidines and has been found to have a wide range of biological activities. In
Wirkmechanismus
The exact mechanism of action of 2-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide is not fully understood. However, it has been found to interact with various receptors and enzymes in the body, including the opioid receptors, NMDA receptors, and monoamine oxidase enzymes. These interactions are thought to be responsible for the biological activities of this compound.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been found to have anti-tumor effects in various cancer cell lines. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide in lab experiments is its wide range of biological activities. This allows researchers to study its effects in various disease models. However, one limitation is the lack of information on the exact mechanism of action of this compound. This makes it difficult to design experiments that specifically target its biological activities.
Zukünftige Richtungen
There are several future directions for research on 2-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide. One area of interest is its potential as a treatment for neurodegenerative disorders. Further research is needed to determine the exact mechanism of action of this compound and its effects on cognitive function. Additionally, more studies are needed to determine the safety and efficacy of this compound in humans. Overall, this compound has great potential as a therapeutic agent, and further research is needed to fully understand its biological activities and potential applications.
Synthesemethoden
The synthesis of 2-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide involves the reaction of 4-(piperidin-1-ylmethyl)benzaldehyde with 2-methylpropanoyl chloride in the presence of a base. The resulting product is then purified through recrystallization. This method has been found to be efficient and yields high purity this compound.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. This compound has also been found to have potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C16H24N2O |
|---|---|
Molekulargewicht |
260.37 g/mol |
IUPAC-Name |
2-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide |
InChI |
InChI=1S/C16H24N2O/c1-13(2)16(19)17-15-8-6-14(7-9-15)12-18-10-4-3-5-11-18/h6-9,13H,3-5,10-12H2,1-2H3,(H,17,19) |
InChI-Schlüssel |
NKUJIDQPKBADLB-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)CN2CCCCC2 |
Kanonische SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)CN2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B251011.png)
![2-(4-chloro-3-methylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B251012.png)
![N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B251013.png)
![3-chloro-4-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251016.png)
![Methyl 4-(4-methylpiperazin-1-yl)-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B251018.png)
![2-methoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251019.png)
![2-(4-chlorophenyl)-N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]acetamide](/img/structure/B251021.png)
![5-nitro-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide](/img/structure/B251022.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B251023.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-3,5-dimethoxybenzamide](/img/structure/B251025.png)

![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-chlorobenzamide](/img/structure/B251027.png)
![N-(6-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B251028.png)

